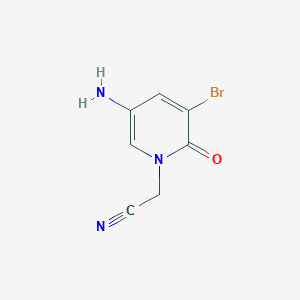2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
CAS No.:
Cat. No.: VC17706433
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6BrN3O |
|---|---|
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2 |
| Standard InChI Key | OOTUKOILWOBHNM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)N(C=C1N)CC#N)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile, reflects its core structure: a dihydropyridine ring substituted at positions 3 (bromo), 5 (amino), and 2 (oxo), with an acetonitrile group at the 1-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrN₃O | |
| Molecular Weight | 228.05 g/mol | |
| CAS Number | 1540798-33-1 | |
| Key Functional Groups | Bromo, amino, oxo, nitrile |
The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the amino group at position 5 provides a site for hydrogen bonding or further functionalization. The acetonitrile moiety contributes to solubility in polar aprotic solvents, a critical factor in synthetic applications .
Synthetic Methodologies
Multi-Step Synthesis from Pyridine Derivatives
Synthesis typically begins with functionalized pyridine precursors. For example, 5-bromo-2-methoxypyridin-3-amine serves as a starting material in Suzuki-Miyaura cross-coupling reactions to introduce aromatic groups at the C5 position . Subsequent deprotection of methoxy groups using trimethylsilyl iodide (TMS-I) yields intermediates for further modification .
Nucleophilic Substitution and Rearrangement
Alternative routes involve nucleophilic substitution at the brominated position. In one approach, treatment of 3-amino-5-bromo-2-methoxypyridine with acetonitrile derivatives under basic conditions installs the nitrile group. Hofmann rearrangements have also been employed to convert carboxamide intermediates into amine-functionalized products, as demonstrated in the synthesis of related 3-aminopyridin-2-one derivatives .
Catalytic Strategies
Transition metal catalysts, particularly palladium complexes, enhance reaction efficiency. For instance, palladium-catalyzed Buchwald-Hartwig amination could theoretically introduce the amino group post-bromination, though this remains speculative for the exact compound.
Related Compounds and Structural Analogues
These analogues underscore the dihydropyridine scaffold’s versatility. For instance, Milrinone’s cardioprotective effects derive from cyclic nucleotide phosphodiesterase inhibition, a mechanism potentially accessible to the target compound via its amino-oxo motif .
Future Research Directions
-
Kinase Profiling: High-throughput screening against kinase libraries to identify specific targets.
-
SAR Studies: Systematic variation of substituents (e.g., replacing bromo with chloro) to optimize potency and selectivity.
-
In Vivo Efficacy: Testing in murine models of cancer or inflammatory diseases.
-
Crystallography: Solving co-crystal structures with kinases to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume